molecular formula C25H28N6O B12392479 Irbesartan-d6

Irbesartan-d6

Cat. No.: B12392479
M. Wt: 434.6 g/mol
InChI Key: YOSHYTLCDANDAN-METDGUFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irbesartan-d6 is a deuterated form of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stability and ability to provide more precise data.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Irbesartan-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are crucial for the synthesis of this compound, such as 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole .

Scientific Research Applications

Irbesartan-d6 is extensively used in scientific research for:

    Pharmacokinetic Studies: Its deuterated nature allows for more precise tracking in metabolic studies.

    Drug Development: Used in the development of new antihypertensive drugs.

    Biological Research: Helps in understanding the interaction of angiotensin II receptor antagonists with biological systems.

    Industrial Applications: Used in the formulation of more stable and effective pharmaceutical products

Mechanism of Action

Irbesartan-d6, like its non-deuterated counterpart, works by blocking the angiotensin II receptor (AT1 subtype) in tissues such as vascular smooth muscle and the adrenal gland. This prevents angiotensin II from binding to the receptor, thereby inhibiting vasoconstriction and the release of aldosterone. The result is a reduction in blood pressure and a decrease in the progression of diabetic nephropathy .

Comparison with Similar Compounds

Similar Compounds

  • Losartan
  • Valsartan
  • Telmisartan
  • Candesartan
  • Olmesartan

Uniqueness

Irbesartan-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. Additionally, it has a higher oral bioavailability and a longer half-life, making it more effective in lowering blood pressure .

Properties

Molecular Formula

C25H28N6O

Molecular Weight

434.6 g/mol

IUPAC Name

2-butyl-3-[dideuterio-[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D,17D2

InChI Key

YOSHYTLCDANDAN-METDGUFKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2C3=NNN=N3)[2H])[2H])C([2H])([2H])N4C(=NC5(C4=O)CCCC5)CCCC)[2H]

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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